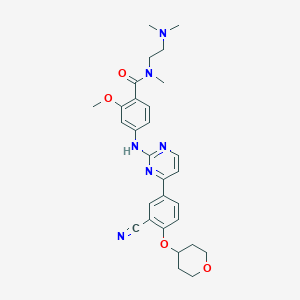

Aminopyrimidine derivative 10

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H34N6O4 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

4-[[4-[3-cyano-4-(oxan-4-yloxy)phenyl]pyrimidin-2-yl]amino]-N-[2-(dimethylamino)ethyl]-2-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C29H34N6O4/c1-34(2)13-14-35(3)28(36)24-7-6-22(18-27(24)37-4)32-29-31-12-9-25(33-29)20-5-8-26(21(17-20)19-30)39-23-10-15-38-16-11-23/h5-9,12,17-18,23H,10-11,13-16H2,1-4H3,(H,31,32,33) |

InChI Key |

XAXIBPFXBWPLTP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C(=O)C1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=C(C=C3)OC4CCOCC4)C#N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aminopyrimidine Derivatives

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

The foundational synthesis of the pyrimidine ring, a key structural component of aminopyrimidine derivatives, has been well-documented through various classical organic reactions. microbenotes.comnih.govresearchgate.net These methods provide the basis for more complex molecular elaborations.

Condensation Reactions and Cyclization Strategies

The construction of the pyrimidine core often relies on condensation and cyclization reactions. ijpsjournal.com A primary method involves the reaction of 1,3-dicarbonyl compounds with amidines. mdpi.comnih.gov For instance, β-dicarbonyl compounds or their equivalents like β-ketoesters and β-ketonitriles can serve as the dielectrophilic component, reacting with guanidine (B92328) to form the 2-aminopyrimidine (B69317) ring. nih.gov These reactions are typically performed in polar solvents under heating, sometimes with a condensing agent, and can also be achieved through fusion. nih.gov

Another established route is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this method, such as using a β-keto ester instead of a 1,3-diketone, have been developed to enhance the synthesis of fully substituted pyrimidines. mdpi.com The initial condensation is often followed by further reactions to introduce desired functional groups. mdpi.com For example, chalcones can be condensed with guanidine nitrate (B79036) in the presence of a catalyst like zinc chloride to yield aminopyrimidine compounds. nanobioletters.com

Multi-step Organic Syntheses for Structural Elaboration

The synthesis of complex aminopyrimidine derivatives frequently necessitates multi-step sequences to introduce specific functional groups and build molecular diversity. ijpsjournal.comchemrj.org These multi-step approaches allow for the precise modification of the pyrimidine core, enabling the creation of a wide array of derivatives with tailored properties. oaji.net

A common strategy begins with a pre-formed pyrimidine ring, which is then functionalized through a series of reactions. For example, a multi-step synthesis might involve the initial formation of a substituted pyrimidine followed by nucleophilic aromatic substitution or cross-coupling reactions to introduce various amine functionalities. internationaljournalcorner.com The structural elaboration of existing drug molecules, such as isoniazid, has also been explored to create novel pyrimidine conjugates with potential biological activities. nih.gov This approach highlights the importance of multi-step synthesis in medicinal chemistry for modifying known scaffolds to develop new therapeutic agents. nih.gov

Innovative Approaches in Aminopyrimidine Synthesis

To overcome the limitations of traditional methods, such as long reaction times and harsh conditions, researchers have developed several innovative techniques for synthesizing aminopyrimidine derivatives. ijpsjournal.commicrobenotes.comchemrj.orgmdpi.comsemanticscholar.org These modern approaches offer advantages in terms of efficiency, environmental impact, and the ability to generate large libraries of compounds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of aminopyrimidine derivatives. semanticscholar.orgx-mol.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. semanticscholar.orgijprajournal.com

The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave irradiation. nanobioletters.comcapes.gov.br For instance, the condensation of chalcones with guanidine hydrochloride can be efficiently carried out under microwave irradiation to produce pyrimidine derivatives. ijprajournal.com Microwave-assisted synthesis has also been employed for nucleophilic aromatic substitution reactions on chloropyrimidines, facilitating the rapid production of mono- or di-substituted aminopyrimidines. capes.gov.brnih.gov This eco-friendly method often allows for solvent-free conditions, further enhancing its appeal. nanobioletters.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Aminopyrimidine Derivative

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours to days | 2-16 minutes | ijprajournal.com |

| Yield | Moderate | High | semanticscholar.orgnih.gov |

| Conditions | Often requires reflux in organic solvents | Can be performed under solvent-free conditions | nanobioletters.comresearchgate.net |

This table is a generalized comparison based on multiple sources.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like aminopyrimidine derivatives from three or more starting materials in a single step. mdpi.combenthamdirect.com This strategy is particularly valuable for generating molecular diversity and is well-suited for the discovery of new biologically active compounds. researchgate.netnih.gov

Several MCRs have been developed for the synthesis of aminopyrimidines. researchgate.net One notable example is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. scholarsresearchlibrary.com While the classic Biginelli reaction yields dihydropyrimidones, modifications and subsequent reactions can lead to aminopyrimidine structures. MCRs can produce a wide range of substituted pyrimidines, including fused heterocyclic systems. researchgate.net The reactivity of aminopyrimidines themselves can also be harnessed in MCRs to generate even more complex structures. researchgate.net Catalyst-free and solvent-free MCRs have also been reported, further enhancing the green credentials of this synthetic strategy. mdpi.comsciforum.net

Parallel Synthesis and High-Throughput Methodologies

Parallel synthesis and high-throughput screening have become indispensable tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. u-szeged.huacs.org These methodologies are particularly applicable to the synthesis of aminopyrimidine derivatives due to the versatility of the pyrimidine scaffold. acs.org

The core concept of parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. u-szeged.hu This can be achieved using automated synthesizers, which significantly accelerates the process. u-szeged.hu For instance, the solid-phase synthesis of aminopyrimidine libraries has been successfully demonstrated, allowing for the generation of thousands of compounds. u-szeged.hu Microwave-assisted techniques can be integrated into parallel synthesis workflows to further expedite library production. scirp.orgscirp.org DNA-encoded libraries (DELs) represent another advanced high-throughput approach, where the chemical synthesis of a pyrimidine-focused library is coupled with DNA tags for easy identification of active compounds. nih.gov

Strategic Derivatization for Pharmacological Optimization

The introduction of varied chemical groups onto the aminopyrimidine framework is a fundamental strategy to modulate biological activity. researcher.life By systematically altering substituents, medicinal chemists can probe the binding pocket of a target protein, leading to derivatives with significantly improved potency and selectivity.

A notable example is the development of a novel class of aminopyrimidine-based dual-target inhibitors of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia. nih.govresearchgate.net Researchers designed and synthesized a series of derivatives, finding that specific modifications led to compounds with potent inhibitory activity in the low nanomolar range. nih.gov In particular, compound 14m from this series demonstrated IC₅₀ values that were 101 to 1045 times lower than the parent compound, spebrutinib, against tested cancer cell lines. researchgate.net

Table 1: Inhibitory Activity of Selected Aminopyrimidine Derivatives Against Kinase Targets

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |

|---|---|---|---|---|

| 14d | BTK | 1.8 | MV-4-11 | 0.29 |

| 14g | FLT3 | 0.9 | MOLM-13 | 0.59 |

| 14j | FLT3 (D835Y) | 1.2 | MV-4-11 | 0.31 |

| 14m | BTK | 1.1 | MV-4-11 | 0.34 |

This table presents inhibitory concentration (IC₅₀) values for representative aminopyrimidine derivatives against their target kinases and cancer cell lines, illustrating the potency achieved through strategic modification. Data sourced from a study on BTK/FLT3 dual-target inhibitors. nih.gov

Similarly, another research effort focused on creating highly selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in breast cancer and hepatocellular carcinoma. nih.gov A series of 2-aminopyrimidine derivatives were synthesized, leading to the identification of compound 2n , which exhibited exceptional potency and selectivity. This compound potently inhibited FGFR4 with an IC₅₀ value of 2.6 nM while completely sparing other FGFR isoforms (FGFR1/2/3). nih.gov

Table 2: Potency and Selectivity of Aminopyrimidine Derivative 2n

| Parameter | Value | Target |

|---|---|---|

| Binding Affinity (Kd) | 3.3 nM | FGFR4 |

| Enzymatic Inhibition (IC₅₀) | 2.6 nM | FGFR4 |

| Cell Proliferation Inhibition (IC₅₀) | 0.38 µM | Breast cancer cells with dysregulated FGFR4 |

| Kinome-wide Selectivity Score S(10) at 1.0 µM | 0.007 | Against 468 kinases |

This table highlights the high potency and remarkable selectivity of the optimized aminopyrimidine derivative 2n for its intended target, FGFR4. nih.gov

Controlling the site of chemical reactions on the aminopyrimidine ring is critical for synthesizing specific, desired isomers while avoiding unwanted byproducts. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity is the preference for reaction at one position over another on the heterocyclic core. medscape.com

A facile and environmentally friendly protocol has been developed for the regioselective synthesis of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines. nih.gov The reaction of unsymmetrical β-diketones with 2-aminopyrimidine could potentially lead to two different regioisomers. nih.gov However, the developed method, which involves the in situ formation of α-bromo-β-diketones, proceeds with high regioselectivity. The plausible mechanism involves an initial nucleophilic attack by a ring nitrogen of 2-aminopyrimidine on the α-bromo-1,3-diketone, followed by a cyclization step where the imine nitrogen adds to one of the carbonyl carbons, yielding the desired product with high specificity. nih.gov Such control is crucial for building complex molecular architectures and ensuring that the final compound has the correct orientation of substituents for optimal biological activity. General strategies to achieve this level of control often involve the use of protecting groups to block reactive sites or palladium-mediated cross-coupling reactions to direct substitution to a specific position.

Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The development of aminopyrimidine-based PET tracers involves designing derivatives that can be reliably labeled with a positron-emitting isotope, such as ¹¹C or ¹⁸F, without losing their high binding affinity for the biological target. nih.gov

Research into PET tracers for the neuropeptide Y (NPY) Y1 receptor involved the synthesis and evaluation of a series of 2,4-diaminopyridine derivatives, a class closely related to aminopyrimidines. nih.gov The design strategy focused on identifying derivatives with substitutions that allow for reliable radiolabeling while optimizing both Y1 binding affinity and lipophilicity—a key parameter that governs brain penetration and pharmacokinetics. nih.gov Through this process, advanced derivatives were identified as promising candidates for PET tracers. nih.gov A similar strategic approach is applied to aminopyrimidine scaffolds to create tools for visualizing and quantifying biological targets in living systems, which is invaluable for drug development and disease diagnosis. snmjournals.orgresearchgate.net

Pharmacological and Biological Activity Profiling of Aminopyrimidine Derivatives

Molecular Mechanisms of Action

Aminopyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. uniroma1.it Their structural similarity to the purine scaffold of ATP allows them to function as competitive inhibitors for enzymes that use ATP, particularly protein kinases. uniroma1.it

The primary mechanism by which many aminopyrimidine derivatives exert their biological effects is through the inhibition of various protein kinases. uniroma1.it These enzymes are crucial regulators of cellular processes, and their deregulation is a hallmark of diseases like cancer. uniroma1.it Aminopyrimidine compounds have been shown to inhibit a range of kinases, including:

Epidermal Growth Factor Receptor (EGFR) uniroma1.itnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) uniroma1.it

Platelet-Derived Growth Factor Receptor (PDGFR) uniroma1.it

Tyrosine kinases such as Bruton's tyrosine kinase (BTK) nih.gov

Serine/threonine kinases like Akt and Aurora Kinase A (AURKA) uniroma1.it

The interaction often occurs within the ATP-binding pocket of the kinase domain. nih.gov For example, studies on related compounds show that the aminopyrimidine core can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, mimicking the binding of the adenine ring of ATP. worldscientific.com This competitive inhibition blocks the autophosphorylation of the kinase and subsequent downstream signaling. nih.gov Some derivatives have also demonstrated the ability to inhibit other enzymes, such as β-glucuronidase, which is associated with certain pathological conditions, including colon cancer. nih.govmdpi.com

By inhibiting key kinases, aminopyrimidine derivatives can significantly modulate intracellular signaling cascades that are fundamental to cell proliferation, survival, and differentiation. google.com Dysregulation of these pathways is a common driver of oncogenesis.

One critical pathway affected is the Wnt signaling pathway, which plays a vital role in both embryonic development and adult tissue homeostasis. nih.gov Aberrant Wnt signaling is linked to various cancers. Specific 2-aminopyrimidine (B69317) derivatives have been identified as inhibitors of this pathway, acting downstream of the degradation complex to prevent the accumulation of β-catenin. nih.gov

Another major signaling network modulated by these compounds is the phosphoinositide 3-kinase (PI3K) pathway. google.com As key effectors downstream of receptor tyrosine kinases, PI3Ks are central to cell survival and proliferation. google.com Aminopyrimidine-based inhibitors can block the activity of PI3K isoforms, thereby disrupting the activation of downstream effectors like the serine/threonine kinase Akt. google.com This disruption can halt cell cycle progression and induce apoptosis (programmed cell death). nih.gov

The efficacy of aminopyrimidine derivatives is determined by their specific binding interactions within the target protein's active site. Molecular docking and dynamic simulation studies have provided insight into these recognition processes. worldscientific.com The binding affinity is often dictated by a combination of hydrogen bonds and hydrophobic interactions. worldscientific.comnih.gov

For instance, molecular docking studies of anticancer aminopyrimidines within the active site of target proteins have shown that the amine groups on the pyrimidine (B1678525) nucleus facilitate hydrogen bonding interactions with the receptor. worldscientific.com The stability of the ligand-protein complex can be further enhanced by various substitutions on the pyrimidine ring, which can engage in additional hydrophobic interactions with amino acid residues like Proline and Tyrosine. worldscientific.comnih.gov The specific conformation adopted by the molecule, sometimes a twisted conformation between different rings of the compound, can also be crucial for optimal binding and activity. acs.org

Diverse Biological Activities and Therapeutic Applications

The ability to interact with fundamental cellular machinery gives aminopyrimidine derivatives a broad spectrum of biological activities and potential therapeutic uses.

The pyrimidine scaffold is a core component of many promising anticancer agents, largely due to its role in kinase inhibition. uniroma1.it By targeting kinases that are intimately involved in cancer cell proliferation and survival, these compounds can exert potent antitumor effects. uniroma1.it

Research has demonstrated that various aminopyrimidine derivatives can inhibit the proliferation of multiple human cancer cell lines, including those from glioblastoma, triple-negative breast cancer, and colon adenocarcinoma. uniroma1.itnih.gov For example, in a study evaluating a series of novel aminopyrimidine derivatives against colon cancer cell lines (COLO-205 and HT-29), a compound designated SD10 showed average cytotoxic activity. worldscientific.com The anticancer effect is often achieved by halting the cell cycle and inducing apoptosis. uniroma1.itnih.gov While some derivatives show high potency, the activity can vary significantly based on the specific substitutions on the pyrimidine core. worldscientific.com

Table 1: Anticancer Activity of Selected Aminopyrimidine Derivatives

In addition to their anticancer properties, aminopyrimidine derivatives have demonstrated significant potential as antimicrobial agents, addressing the growing challenge of drug resistance. nanobioletters.comijpsjournal.com The structural versatility of the aminopyrimidine scaffold allows for chemical modifications that can enhance efficacy against a broad spectrum of microbial pathogens. ijpsjournal.com

In one study, a specific compound designated as Aminopyrimidine derivative C10 was synthesized via a microwave-assisted method and evaluated for its antimicrobial activity. nanobioletters.com This compound showed the highest zone of inhibition against several bacterial and fungal strains, with efficacy comparable to the standard antibiotic ciprofloxacin. nanobioletters.com

Table 2: Antimicrobial Activity of Aminopyrimidine Derivative C10

The study noted that derivatives with nitro substitutions were particularly effective. nanobioletters.com This highlights the potential for developing new aminopyrimidine-based drugs to combat growing antimicrobial resistance. nanobioletters.com

Anti-inflammatory Effects

The anti-inflammatory potential of aminopyrimidine derivatives is widely recognized, often attributed to the inhibition of key inflammatory mediators. Within a series of novel pyrimidine and pyrimidopyrimidine analogs, a compound designated 10c was evaluated for its in vitro anti-inflammatory activity using a membrane stabilization (anti-hemolytic) method. Compound 10c demonstrated strong anti-hemolytic and antioxidant effects, which are indicative of potential anti-inflammatory properties through the protection of red blood cells from hemolysis.

Antimalarial and Antitrypanosomal Activities

Research into aminopyrimidine derivatives has identified specific compounds labeled as "10" with significant antiprotozoal activity.

A study on new 2-aminopyrimidine derivatives identified compound 10d as a highly potent antiplasmodial agent. bohrium.com This derivative exhibited excellent activity against the NF54 strain of Plasmodium falciparum and, notably, showed activity twice that of the standard drug chloroquine (B1663885) against the multi-resistant K1 strain. bohrium.com This suggests that derivative 10d could be a valuable lead for developing new antimalarials to combat drug resistance. bohrium.com However, the antitrypanosomal activity of this series of compounds against Trypanosoma brucei rhodesiense was generally found to be weak or negligible. bohrium.com

In a separate investigation, compound 10 , a quaternized analogue of 2-amino-4-chlorophenyl phenyl sulfide, was assessed for its activity against a panel of parasites. This compound displayed potent antimalarial effects and notable, though less potent, antitrypanosomal and antileishmanial activities. elsevierpure.com

| Compound | Organism | Strain | Activity (IC50) | Cytotoxicity (IC50, L-6 cells) | Selectivity Index |

|---|---|---|---|---|---|

| Derivative 10d bohrium.com | Plasmodium falciparum | NF54 | 0.004 µg/mL | 1.14 µg/mL | 285 |

| K1 (resistant) | 0.012 µg/mL | 95 | |||

| Derivative 10 elsevierpure.com | Trypanosoma brucei rhodesiense | STIB900 | 0.29 µg/mL | >30 µg/mL | >103 |

| Trypanosoma cruzi | Tulahuan | >10 µg/mL | - | ||

| Leishmania donovani | HU3 | >10 µg/mL | - | ||

| Plasmodium falciparum | K1 (resistant) | 0.04 µg/mL | >750 |

Insecticidal Activity (e.g., Chitinase (B1577495) Inhibition)

A series of azo-aminopyrimidine analogues were developed as inhibitors of chitinase OfChi-h, an enzyme crucial for insect molting and a promising target for insecticides. nih.govnih.gov Within this series, compound 10a was identified as a highly effective OfChi-h inhibitor. nih.govnih.gov

In enzymatic assays, derivative 10a exhibited a potent inhibitory constant (Ki) against OfChi-h. nih.govnih.gov Furthermore, in leaf-dipping and pot experiments, compound 10a demonstrated greater insecticidal activity against the agricultural pests Plutella xylostella (diamondback moth) and Ostrinia furnacalis (Asian corn borer) than the commercial insecticides diflubenzuron and chlorbenzuron. nih.govnih.gov An important finding was the negligible toxicity of these compounds to natural enemies like Trichogramma ostriniae and to rats, highlighting their potential as environmentally friendly insecticides. nih.gov

| Activity Type | Target | Parameter | Value |

|---|---|---|---|

| Enzyme Inhibition nih.govnih.gov | OfChi-h (from O. furnacalis) | Ki | 19.4 nM |

| Insecticidal Efficacy (Pot Experiment) nih.gov | O. furnacalis | Preventive Efficacy (50 mg/L, Day 7) | 57% |

| Comparison | Equivalent to Diflubenzuron & Chlorbenzuron at 100 mg/L |

Target-Specific Biological Investigations

Kinase Enzyme Inhibition Studies

Aminopyrimidine derivatives are a well-established class of compounds known to inhibit various protein kinases, playing a significant role in the development of targeted anticancer therapies. uniroma1.itnih.gov These scaffolds often act as bioisosteres of the purine core of ATP, competing for the enzyme's active site. uniroma1.it Despite extensive research into the kinase inhibitory activities of the aminopyrimidine class, specific inhibitory data for a compound explicitly named "Aminopyrimidine derivative 10" against a panel of kinases were not identified in the surveyed literature.

ALK2 Kinase Inhibition

Research into the effects of aminopyrimidine derivatives on Activin Receptor-Like Kinase 2 (ALK2) has identified their potential as inhibitors. ALK2 is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various biological processes, including bone development. Gain-of-function mutations in the gene encoding ALK2, ACVR1, are associated with rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). This has spurred the development of ALK2 inhibitors as a targeted therapeutic strategy. While specific data for "this compound" is not available, studies on related aminopyridine derivatives have been patented for their selective ALK2 inhibitory activity, indicating the potential of this chemical class in treating conditions like heterotopic ossification and FOP. The general approach for developing ALK2 inhibitors involves targeting the ATP-binding pocket of the kinase domain.

ERK1/2 Kinase Inhibition

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS. Inhibition of ERK1/2 is a promising therapeutic strategy to overcome resistance to RAF and MEK inhibitors. While specific inhibitory data for a compound explicitly named "this compound" against ERK1/2 is not detailed in the provided search results, a dihydroimidazopyrazinone compound, also designated as compound 10 , was shown to have improved kinase selectivity compared to its predecessors. This compound demonstrated a dual mechanism of action, inhibiting catalysis and preventing activation of the kinase.

| Compound | Target Kinase | Activity |

|---|---|---|

| Dihydroimidazopyrazinone 10 | ERK1/2 | Improved kinase selectivity |

Tropomyosin Receptor Kinase (TRK) Inhibition

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are transmembrane receptor tyrosine kinases involved in neuronal signaling and have been implicated in various cancers due to NTRK gene fusions. Aminopyrimidine derivatives have been designed and synthesized as potent TRK inhibitors. Although a specific "this compound" is not mentioned, a series of 35 aminopyrimidine derivatives were evaluated for TRKA inhibitory activity. Among these, compounds C3 , C4 , and C6 demonstrated potent inhibition of TRKA.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| C3 | TRKA | 6.5 |

| C4 | TRKA | 5.0 |

| C6 | TRKA | 7.0 |

IKKβ Kinase Inhibition

Inhibitor of kappa B kinase β (IKKβ) is a key enzyme in the NF-κB signaling pathway, which is crucial for regulating inflammatory responses and cell proliferation. Targeting IKKβ is a promising strategy for developing anti-inflammatory therapies. While specific data for "this compound" is not available, research on aminopyrimidine-based IKKβ inhibitors has been conducted. A study focused on the structure-activity relationship of such derivatives to improve their anti-inflammatory effects. The inhibitory effects of these compounds were demonstrated through the reduction of nitric oxide (NO) and pro-inflammatory cytokines.

AXL Kinase Inhibition

AXL is a receptor tyrosine kinase that plays a role in cancer cell proliferation, survival, and invasion. It is considered a therapeutic target in various cancers, including acute myeloid leukemia (AML). A novel series of aminopyrimidinylisoindoline derivatives were designed as AXL kinase inhibitors. While a specific "this compound" is not identified, several compounds from this series showed potent inhibitory activities against AXL kinase in the submicromolar range. Notably, compound 1u exhibited extremely potent efficacy.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 1u | AXL | <0.00050 |

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the FGFR family of tyrosine kinases, and its aberrant activation is associated with the progression of cancers such as hepatocellular carcinoma and breast cancer. A series of 2-aminopyrimidine derivatives were developed as highly selective FGFR4 inhibitors. One of the most promising compounds, 2n , demonstrated potent and selective inhibition of FGFR4. This compound tightly bound to FGFR4 and potently inhibited its enzymatic activity while sparing other FGFR isoforms.

| Compound | Target Kinase | IC50 (nM) | Kd (nM) |

|---|---|---|---|

| 2n | FGFR4 | 2.6 | 3.3 |

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune disorders. A series of 2,5-diaminopyrimidine covalent irreversible inhibitors of BTK have been developed. While a specific "this compound" is not mentioned, these inhibitors showed a distinct selectivity profile and a dual-action mode of inhibition, affecting both BTK activation and catalytic activity. For instance, compound 11 , a triazine-substituted derivative, potently inhibits the inactive form of BTK.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 11 | BTK (inactive form) | 0.39 |

Other Enzyme Inhibition Profiles

The diverse biological activities of aminopyrimidine derivatives extend to the inhibition of various enzymes beyond mainstream targets. This section details the inhibitory profile of specific aminopyrimidine compounds against β-Glucuronidase, Urease, α-Glucosidase, and Chitinase.

In a study evaluating a series of twenty-seven 2-aminopyrimidine derivatives for their in vitro β-glucuronidase inhibitory activity, the compound designated as This compound was found to be inactive. semanticscholar.org The screening assay identified compounds with significant, moderate, weak, or no activity. semanticscholar.orgnih.gov this compound, along with several other derivatives in the series (1–7, 11–21, and 25–27), was classified as inactive, showing less than 50% inhibitory activity at a concentration of 0.2 mM. semanticscholar.org Consequently, its IC50 value was not determined. semanticscholar.org For context, the most potent compound in this series, derivative 24, exhibited an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.govnih.gov

Table 1: β-Glucuronidase Inhibition Profile of this compound

| Compound | Target Enzyme | Result | IC50 Value |

| This compound | β-Glucuronidase | Inactive (<50% inhibition at 0.2 mM) semanticscholar.org | N/A |

The same series of twenty-seven synthetic 2-aminopyrimidine analogs was also assessed for potential urease inhibition. semanticscholar.orgnih.gov Research findings indicated that This compound , along with all other compounds in the evaluated series, was inactive against the urease enzyme. semanticscholar.orgnih.gov The compounds demonstrated either no inhibition or less than 50% inhibition at a concentration of 0.2 mM, which was the threshold for activity in this assay. semanticscholar.orgnih.gov

Table 2: Urease Inhibition Profile of this compound

| Compound | Target Enzyme | Result | IC50 Value |

| This compound | Urease | Inactive (<50% inhibition at 0.2 mM) semanticscholar.orgnih.gov | N/A |

There is no specific research data available detailing the α-glucosidase inhibitory activity of a compound explicitly identified as "this compound." While various studies have explored different series of aminopyrimidine-related structures as α-glucosidase inhibitors, showing a range of potencies, none of the available literature provides specific findings for this particular derivative. nih.govnih.gov

In research focused on developing novel insecticides, a series of azo-aminopyrimidine analogues were synthesized and evaluated as inhibitors of chitinase OfChi-h, an enzyme from the agricultural pest Ostrinia furnacalis. scienceopen.com Within this series, the compound designated Aminopyrimidine derivative 10a was identified as a highly potent OfChi-h inhibitor, exhibiting a Kᵢ value of 19.4 nM. scienceopen.comresearchgate.net Further testing in pot experiments demonstrated that Aminopyrimidine derivative 10a possessed greater insecticidal activity against O. furnacalis than the commercial insecticides diflubenzuron and chlorbenzuron. scienceopen.com The study highlighted the azo-aminopyrimidine skeleton as a promising scaffold for developing new, environmentally friendly insecticides that target insect chitinolytic enzymes. scienceopen.com

Table 3: Chitinase Inhibition Profile of Aminopyrimidine Derivative 10a

| Compound | Target Enzyme | Species | Inhibition Constant (Kᵢ) |

| Aminopyrimidine derivative 10a | Chitinase (OfChi-h) | Ostrinia furnacalis | 19.4 nM scienceopen.comresearchgate.net |

Ion Channel Blockade (e.g., Voltage-Gated Potassium Channels)

Currently, there is no available scientific literature or research data describing the activity of "this compound" as a blocker of ion channels, including voltage-gated potassium channels.

Structure Activity Relationship Sar and Computational Studies

Experimental Structure-Activity Relationship (SAR) Studies

Experimental SAR studies have been crucial in identifying the structural features of aminopyrimidine derivatives that are essential for their biological activity. These studies involve synthesizing a series of related compounds and evaluating their potency and selectivity to draw correlations.

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine (B1678525) core and its associated rings. For instance, in a series of 2-aminopyrimidine (B69317) based 4-aminoquinoline (B48711) anti-plasmodial agents, modifications around the pyrimidine core led to significant variations in activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov Many of these compounds, including a series designated 10a–s, demonstrated nanomolar efficacy, with some showing superior activity to chloroquine (B1663885) against the resistant strain. nih.gov

Specifically, the introduction of different substituents can drastically alter the biological potency. For example, in a study of ALK2 inhibitors, a 2-methylpyridine (B31789) derivative, designated as compound 10 (LDN-214117), was identified as a potent and highly selective inhibitor with low cytotoxicity, making it a promising candidate for further development. nih.gov Another study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors found that compound 24 exhibited excellent activity, far superior to the standard. mdpi.comnih.gov

The following table summarizes the anti-plasmodial activity of a series of 2-aminopyrimidine derivatives, illustrating the impact of structural changes on potency.

Table 1: Anti-plasmodial Activity of 2-Aminopyrimidine Derivatives (10a-s)

| Compound | R | Spacer (n) | IC50 (nM) CQS | IC50 (nM) CQR | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 10a | H | 2 | 10.5 | 15.8 | 158 |

| 10b | 4-Cl | 2 | 8.9 | 12.1 | 210 |

| 10c | 4-NO2 | 2 | 5.2 | 7.9 | 354 |

| 10l | 4-Cl | 4 | 110.2 | 160.8 | 361.9 |

| 10m | 2-NO2 | 3 | 1205.1 | 1659.8 | 0.48 |

| 10n | 3-NO2 | 3 | 85.6 | 123.4 | 10.04 |

| 10r | 2-NO2 | 4 | 2.5 | 3.6 | 638 |

| 10s | 4-NO2 | 3 | 25.4 | 38.6 | 88 |

Data sourced from a study on 2-aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. nih.gov

The 2-aminopyrimidine scaffold itself is a critical pharmacophore, known for its ability to engage in multiple hydrogen bonding and dipole-dipole interactions, which enhances its binding affinity to biological targets. ijpsjournal.comresearchgate.net This core structure is a common feature in many kinase inhibitors. biorxiv.org The amino group at the C-2 position is a key feature, and its presence is often crucial for biological activity. researchgate.net

Further research into ALK2 inhibitors based on a 2-aminopyridine (B139424) scaffold (a close relative of aminopyrimidines) highlighted that this core, along with specific aryl substituents, forms the essential pharmacophore for potent inhibition. nih.gov The ability of the aminopyrimidine moiety to act as a hinge-binding motif is a recurring theme in its role as a kinase inhibitor. biorxiv.orgacs.org

The position and electronic nature of substituents on the aminopyrimidine framework have a profound effect on activity. For example, in the anti-plasmodial 2-aminopyrimidine series, the position of a nitro group on the phenyl ring led to significant differences in potency. nih.gov A comparison of ortho-, meta-, and para-nitro derivatives (10r, 10o, and 10s respectively, with varying spacers) showed that the substitution pattern dramatically influences anti-plasmodial activity. nih.gov Specifically, the ortho-nitro derivative 10r was found to be the most active in its series against the CQR strain. nih.gov

Computational Chemistry for Rational Design and Activity Prediction

Computational methods are indispensable tools for the rational design and prediction of the biological activity of aminopyrimidine derivatives. These techniques provide insights into the molecular interactions that govern their therapeutic effects.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. Numerous studies have employed molecular docking to understand the binding modes of aminopyrimidine derivatives. For instance, docking studies of novel aminopyrimidines as antifungal agents against Candida albicans dihydrofolate reductase revealed that these compounds could act as potential inhibitors by forming pi-pi stacking interactions with key amino acid residues at the active site. chemmethod.comchemmethod.com

In the context of anticancer research, molecular docking has been used to study the interactions of aminopyrimidine derivatives with targets like AXL tyrosine kinase. biointerfaceresearch.com These simulations have helped to identify key hydrogen bond interactions and favorable binding energies that correlate with potential anticancer activity. biointerfaceresearch.com Similarly, docking studies on aminopyrimidine derivatives as PknB inhibitors in Mycobacterium tuberculosis showed hydrogen bond interactions with crucial amino acids like Glu93 and Val95. researchgate.net

The following table presents docking scores for a selection of aminopyrimidine derivatives against AXL tyrosine kinase, demonstrating the use of this method to predict binding affinity.

Table 2: Molecular Docking Scores of Designed Aminopyrimidine Derivatives against AXL Kinase

| Compound | Docking Score (kcal/mol) |

|---|---|

| Exemestane derivative | -10.0 |

| Sonidegib derivative | -12.3 |

| Vemurafenib derivative | -10.0 |

Data sourced from a computational design study of aminopyrimidine derivatives. biointerfaceresearch.com

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex. MD simulations have been employed to study the stability of aminopyrimidine derivatives within the binding pocket of their targets. For example, a 100 ns MD simulation was used to demonstrate the stability of a potent aminopyrimidine derivative within the active site of an enzyme implicated in colon cancer. worldscientific.com

In another study, MD simulations of aminopyrimidine derivatives targeting the EGFR kinase domain were used to assess the stability and interaction of the compounds, with a focus on hydrogen bonding with key residues like Ser797 and Met793. researcher.life These simulations can reveal the conformational changes and key interactions that stabilize the ligand-receptor complex, providing a more comprehensive understanding of the binding event than static docking models. researcher.life

In Silico ADMET Predictions and Druglikeness Assessments

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions and druglikeness assessments are critical steps in the early-stage evaluation of aminopyrimidine derivatives, including compound 10. mdpi.combiointerfaceresearch.com These computational analyses help to identify candidates with favorable pharmacokinetic profiles and a lower likelihood of failure in later stages of drug development. researchgate.net

Druglikeness is often evaluated using established guidelines like Lipinski's Rule of Five. ajol.info Studies on various series of aminopyrimidine derivatives consistently show that these compounds possess favorable physicochemical properties. For instance, analyses performed using tools like the SwissADME online server have revealed that many aminopyrimidine derivatives, including the class to which compound 10 belongs, exhibit excellent characteristics in terms of molecular weight (MW < 500 g/mol ), lipophilicity (LogP between -0.7 and +5.0), polarity (TPSA < 140 Ų), and flexibility (≤ 10 rotatable bonds). mdpi.comajol.info These properties suggest good potential for oral bioavailability. mdpi.com

ADMET prediction programs, such as PreADMET and ADMET predictor™, are used to forecast the pharmacokinetic and toxicological properties of the compounds. researchgate.netajol.info These predictions cover aspects like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential toxicity. biointerfaceresearch.comresearchgate.net For example, a study on imidazo[1,2-a]pyrimidine (B1208166) derivatives predicted that the compounds were not hepatotoxic or carcinogenic. mdpi.com Another computational study on aminopyrimidine derivatives designed from FDA-approved drugs indicated that the new compounds displayed less toxicity, with LD50 values within acceptable ranges. biointerfaceresearch.com Such in silico evaluations are crucial for prioritizing the most promising compounds for further synthesis and biological testing. researchgate.netmdpi.com

Table 2: Representative In Silico ADMET and Druglikeness Profile for Aminopyrimidine Derivatives

| Parameter | Predicted Value/Compliance | Significance |

|---|---|---|

| Druglikeness | ||

| Molecular Weight | < 500 g/mol mdpi.comajol.info | Adheres to Lipinski's Rule; influences absorption and distribution. |

| LogP (Lipophilicity) | < 5 ajol.info | Adheres to Lipinski's Rule; impacts solubility and permeability. |

| Hydrogen Bond Donors | < 5 ajol.info | Adheres to Lipinski's Rule; affects membrane permeability. |

| Hydrogen Bond Acceptors | < 10 ajol.info | Adheres to Lipinski's Rule; affects membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų mdpi.comajol.info | Predicts cell permeability and oral bioavailability. |

| ADME | ||

| Human Intestinal Absorption (HIA) | Good to Excellent ajol.info | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low to High (variable) researchgate.net | Indicates potential for CNS activity or side effects. |

| Toxicity |

Quantum Chemical Calculations (e.g., DFT, NBO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provide profound insights into the electronic structure, stability, and reactivity of aminopyrimidine derivatives. nih.govnih.gov These computational methods are used to optimize molecular geometries, calculate vibrational frequencies, and analyze the electronic properties that govern molecular interactions. nih.govresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the ground-state electronic structure and molecular geometry. nih.gov These calculations can predict parameters like Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. bohrium.com

NBO analysis is a powerful tool for understanding intramolecular and intermolecular bonding and interactions. nih.gov It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. nih.gov The stabilization energy, E(2), associated with these interactions (e.g., π → π* or LP → σ*) quantifies their strength. nih.gov In aminopyrimidine derivatives, NBO analysis has been used to elucidate the stability conferred by hyperconjugative interactions and to characterize the nature of hydrogen bonds (e.g., N–H···N), which are vital for crystal packing and molecular recognition at biological targets. nih.govnih.gov These analyses have shown that the molecular stability of various aminopyrimidine compounds can be attributed to large stabilization energy values arising from these electronic interactions. nih.gov

Table 3: Representative NBO Analysis Data for Donor-Acceptor Interactions in an Aminopyrimidine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)¹ | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π* (C2-N3) | 54.21 | Lone Pair → Antibonding Pi |

| LP(1) N3 | π* (C2-N1) | 49.87 | Lone Pair → Antibonding Pi |

| LP(1) N(amino) | π* (C4-C5) | 45.15 | Lone Pair → Antibonding Pi |

| π (C4-C5) | π* (N3-C4) | 22.56 | Pi → Antibonding Pi |

| π (C5-C6) | π* (N1-C6) | 20.11 | Pi → Antibonding Pi |

¹ E(2) represents the stabilization energy. Data is representative and based on findings for similar diaminopyrimidine structures. nih.gov

Preclinical in Vitro and in Vivo Research Methodologies and Findings

In Vitro Biological Evaluation Methodologies

The in vitro biological assessment of aminopyrimidine derivative 10 and related compounds involves a variety of assays to determine their cytotoxic effects, enzyme inhibition, receptor binding, and antimicrobial potential. These laboratory-based studies are fundamental in characterizing the compound's biological activity profile.

Cell-based functional assays are crucial for understanding how this compound affects cellular processes. These assays often measure the compound's ability to modulate specific signaling pathways and its impact on the cell cycle.

For instance, in studies involving aminopyrimidine derivatives, researchers have utilized cell lines like MDA-MB-231 (breast cancer), HT-29 (colorectal adenocarcinoma), and U-937 (renal cancer) to screen for cytotoxicity. mdpi.com The selection of these cell lines is often based on their known sensitivity to inhibitors of targets like BRD4 and PLK1. mdpi.com One study revealed that a related aminopyrimidine derivative, compound 7, induced cell growth arrest at the G2/M phase in MDA-MB-231 cells. mdpi.com This was comparable to the effect of the known PLK1 inhibitor, volasertib. mdpi.com

Another aminopyridine derivative, KRC-180, was shown to induce cell cycle arrest at the G2/M phase in HEL92.1.7 erythroleukemia cells. nih.gov The percentage of cells in the G2/M phase increased with higher concentrations of the compound. nih.gov This effect was accompanied by a decrease in the expression of cyclin B1, a key protein for G2/M phase progression. nih.gov

The table below summarizes the effects of a related aminopyrimidine derivative on the cell cycle of MDA-MB-231 cells.

Table 1: Cell Cycle Analysis of a Related Aminopyrimidine Derivative in MDA-MB-231 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 61.28% | 29.53% | 9.19% |

| Compound 7 | 49.62% | 28.02% | 22.36% |

| Volasertib | Not specified | Not specified | 17.38% |

Biochemical assays are employed to directly measure the inhibitory activity of this compound against specific enzymes. A key parameter determined in these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%.

In one study, aminopyrimidine derivatives were evaluated for their inhibitory activity against BRD4 and PLK1 enzymes. mdpi.com The IC50 values were determined to assess the potency of these compounds. mdpi.com For example, a related derivative, compound 7, demonstrated potent inhibition of PLK1 with an IC50 value of 0.02 µM, which was equipotent to the reference drug volasertib. mdpi.com

Kinetic studies are also performed to understand the mechanism of enzyme inhibition. tandfonline.com These studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. researchgate.net For instance, kinetic studies on certain aminopyridine-based α-glucosidase inhibitors have identified both competitive and non-competitive modes of inhibition. researchgate.net

The inhibitory activities of related aminopyrimidine derivatives against BRD4 and PLK1 are presented in the table below.

Table 2: Inhibitory Activity of Related Aminopyrimidine Derivatives against BRD4 and PLK1

| Compound | BRD4 IC50 (µM) | PLK1 IC50 (µM) |

|---|---|---|

| 4 | 0.029 | 0.094 |

| 6a | 0.141 | >0.2 |

| 6b | 0.077 | >0.2 |

| 7 | 0.051 | 0.02 |

| 9 | Not specified | 0.041 |

| Volasertib (Reference) | 0.01 | 0.025 |

Receptor binding assays are essential for determining the affinity of this compound for its intended molecular target and for assessing its selectivity against other related and unrelated receptors. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.

For example, a series of 2-aminopyrimidine (B69317) derivatives were designed as highly selective FGFR4 inhibitors. nih.gov One of the most promising compounds, 2n, was found to bind tightly to FGFR4 with a dissociation constant (Kd) of 3.3 nM, while showing no significant activity against FGFR1/2/3. nih.gov Furthermore, its high target specificity was confirmed in a broad kinase screen against 468 kinases. nih.gov

Similarly, studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors demonstrated that compound 10 exhibited improved selectivity for ALK2 over ALK5 signaling. acs.org It was also found to be more potent against ALK2 than ALK3. acs.org

The selectivity of aminopyrimidine derivatives is a critical factor in their development as therapeutic agents.

The potential of aminopyrimidine derivatives as antiparasitic and antimicrobial agents is evaluated through susceptibility testing against various pathogens. These tests determine the minimum inhibitory concentration (MIC) or the concentration that inhibits 50% of the pathogen's growth (IC50).

For instance, a series of 2-aminopyrimidine amides were screened for their ability to inhibit biofilm formation in bacteria. nih.gov Compound 10 from this series showed significant activity against Pseudomonas aeruginosa, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values of 200 µM, 128 µM, and 84 µM, respectively. nih.gov However, it was less effective against Acinetobacter baumannii. nih.gov

In another study, aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity, which can be relevant for combating certain bacterial infections. nih.govmdpi.com Some of these compounds showed potent inhibition with IC50 values significantly lower than the standard inhibitor. nih.govmdpi.com

Furthermore, certain 4-aminoquinoline (B48711) derivatives with a 2-aminopyrimidine core have been investigated for their anti-plasmodial activity against Plasmodium falciparum. nih.gov

The table below shows the antimicrobial activity of a related aminopyrimidine derivative (Compound 10) against various bacterial strains.

Table 3: Antimicrobial Activity of a Related Aminopyrimidine Derivative (Compound 10)

| Bacterial Strain | Biofilm Inhibition at 200 µM | IC50 (µM) |

|---|---|---|

| P. aeruginosa | 52.5% | 200 |

| MSSA | 83.9% | 128 |

| MRSA | 80.1% | 84 |

| A. baumannii | 40.4% | Not determined |

Investigating the interaction of this compound with DNA and its potential to cause cellular damage is crucial for understanding its mechanism of action, particularly for anticancer applications. Pyrimidines are fundamental components of DNA, and their derivatives can interfere with DNA synthesis and integrity. mdpi.com

Studies have shown that some aminopyrimidine derivatives can bind to DNA. benthamdirect.comingentaconnect.com For example, a pyrimidine-fused benzo[f]chromene derivative was found to bind strongly to calf-thymus DNA, potentially through a groove binding mechanism, leading to significant changes in DNA conformation. benthamdirect.comingentaconnect.com Similarly, certain 4-aminoquinoline derivatives have been shown to interact with DNA, which is considered a possible mechanism for their anti-plasmodial activity. nih.gov

The assessment of cellular damage can also involve evaluating the induction of apoptosis (programmed cell death). For instance, some aminopyrimidine derivatives have been shown to induce apoptosis in cancer cells. mdpi.comresearchgate.net The ability of brominated compounds to induce apoptosis is one of the mechanisms behind their potent anticancer activity. mdpi.com

In Vivo Preclinical Efficacy Studies

Following promising in vitro results, this compound and related compounds are advanced to in vivo preclinical efficacy studies. These studies are conducted in animal models to evaluate the compound's therapeutic effect in a living organism.

In the context of cancer research, in vivo studies often involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy of the compound is then assessed by its ability to inhibit tumor growth. For example, preclinical studies of dual BRD4 and PLK1 inhibitors in animal models have demonstrated their capacity to inhibit tumor growth and induce cell death. nih.gov

Similarly, a potent and selective ERK1/2 inhibitor with a (thiophen-3-yl)aminopyrimidine scaffold showed significant antitumor efficacy in vivo against triple-negative breast cancer and colorectal cancer models. acs.org Another aminopyrimidine derivative, compound 6a, was also shown to suppress tumor growth in an H1975 xenograft model. researchgate.net

In the field of antiparasitic research, in vivo efficacy studies might involve infecting animals with the target parasite and then administering the compound to assess its ability to clear the infection. For instance, a study on azo-aminopyrimidine derivatives as chitinase (B1577495) inhibitors demonstrated their insecticidal activity in leaf dipping and pot experiments against agricultural pests. researchgate.net

These in vivo studies are a critical step in the drug development process, providing essential data on the compound's potential therapeutic utility before it can be considered for human clinical trials. nih.gov

Efficacy in Relevant Animal Models of Disease

The aminopyrimidine derivative identified as NRC-AN-019 (also referred to as 10e) has demonstrated significant efficacy in preclinical animal models of leukemia. spandidos-publications.com In studies comparing its effects to the established therapeutic agent imatinib (B729), NRC-AN-019 showed superior outcomes in suppressing leukemia. spandidos-publications.com A key indicator of disease progression in these models, the enlargement of the spleen, was notably absent in mice treated with NRC-AN-019. spandidos-publications.com Conversely, imatinib-treated mice exhibited spleenic enlargement in a manner inversely proportional to the dose. spandidos-publications.com

Survival analysis further underscored the therapeutic benefits of NRC-AN-019, indicating it was more advantageous for survival than imatinib. spandidos-publications.com A critical measure of its potent anti-leukemic activity was its ability to suppress the disease in at least 90% of the treated animals when compared directly with imatinib treatments. spandidos-publications.com

Furthermore, the efficacy of NRC-AN-019 was tested in models of drug resistance. Using imatinib-resistant Baf3 (T315I) cells, the compound demonstrated a clear, positive curative effect, successfully overcoming the resistance mechanism. spandidos-publications.com This highlights its potential in treating resistant forms of leukemia. spandidos-publications.com

Table 1: Comparative Efficacy of NRC-AN-019 in Leukemia Animal Models

| Efficacy Parameter | NRC-AN-019 | Imatinib |

|---|---|---|

| Leukemia Suppression | Suppressed in ≥90% of animals | Less effective than NRC-AN-019 |

| Spleen Enlargement | Not observed | Observed (inversely proportional to dose) |

| Survival Benefit | More beneficial | Less beneficial than NRC-AN-019 |

| Efficacy in Imatinib-Resistant Models | Positive curative effect observed | Ineffective |

Pharmacodynamic Evaluation in Preclinical Settings

The pharmacodynamic properties of the aminopyrimidine derivative NRC-AN-019 have been evaluated in preclinical leukemia models, revealing potent and sustained biological activity. spandidos-publications.com The compound was identified as a highly potent inhibitor of the BCR-ABL tyrosine kinase, a key driver in certain types of leukemia. spandidos-publications.com

A temporal penetrance analysis indicated that NRC-AN-019 was at least twice as effective as imatinib following the withdrawal of treatment, suggesting a more durable effect on the leukemic cells. spandidos-publications.com This sustained action is a crucial pharmacodynamic feature, as the recurrence of leukemia is a common issue after the cessation of therapies like imatinib. spandidos-publications.com

The primary pharmacodynamic effect observed was the superior elimination of a large number of leukemic cells in vivo compared to imatinib. spandidos-publications.com This was visually confirmed by the lack of spleen enlargement in the NRC-AN-019 treatment group, a direct physiological consequence of its potent anti-leukemic activity. spandidos-publications.com

Table 2: Pharmacodynamic Profile of NRC-AN-019

| Pharmacodynamic Marker | Finding | Source |

|---|---|---|

| Mechanism of Action | Potent BCR-ABL tyrosine kinase inhibitor | spandidos-publications.com |

| Post-Treatment Efficacy | At least twice as effective as imatinib after treatment withdrawal | spandidos-publications.com |

| Physiological Effect | Prevented spleenic enlargement in leukemia models | spandidos-publications.com |

| Cellular Impact | Highly effective in eliminating a large number of leukemic cells in vivo | spandidos-publications.com |

Proof-of-Concept Studies for Therapeutic Potential

Proof-of-concept for the therapeutic potential of the aminopyrimidine derivative NRC-AN-019 has been firmly established through studies targeting drug-resistant leukemia. spandidos-publications.com The development of resistance to existing tyrosine kinase inhibitors like imatinib mesylate is a significant clinical challenge. spandidos-publications.com NRC-AN-019 was specifically designed and evaluated to overcome this problem. spandidos-publications.com

The key proof-of-concept study involved the use of imatinib-resistant Baf3 (T315I) cells. spandidos-publications.com The T315I mutation in the BCR-ABL kinase is a common cause of resistance to imatinib. In animal models utilizing these resistant cells, NRC-AN-019 demonstrated a significant curative effect. spandidos-publications.com This finding confirms that the compound's mechanism of action is effective against clinically relevant resistance mutations. spandidos-publications.com

These studies position NRC-AN-019 as a promising therapeutic candidate for Philadelphia chromosome-positive (Ph+) leukemias, particularly for patients who have developed resistance to standard therapies. spandidos-publications.com The ability to effectively treat imatinib-resistant disease provides a strong rationale for its potential progression into clinical trials. spandidos-publications.com

Emerging Research Directions and Future Perspectives

Development of Multi-Targeted Agents Based on the Aminopyrimidine Scaffold

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of multi-targeted agents. mdpi.com This is due to its ability to interact with multiple biological targets, which can lead to improved therapeutic outcomes and help overcome drug resistance. nih.gov The development of multi-targeted drugs is a promising strategy in cancer therapy, as it can address the complexity and heterogeneity of the disease. nih.govmdpi.com

One notable example of a multi-targeted agent based on the aminopyrimidine scaffold is imatinib (B729), a 2-phenyl amino pyrimidine (B1678525) derivative. nih.gov It has received FDA approval for treating malignant metastatic or unresectable gastrointestinal stromal tumors and is also used for chronic myeloid leukemia. nih.gov

Researchers are actively exploring the development of novel multi-targeted agents by modifying the aminopyrimidine core. For instance, quinoline (B57606) and quinolone derivatives, which are nitrogen-containing heterocyclic aromatic analogs, are being investigated for their diverse biological activities. mdpi.com The combination of different scaffolds, such as in quinolinone-carboxamide compounds, has shown promising results in inhibiting multiple targets like lipoxygenase (LOX) and exhibiting antioxidant activity. mdpi.com

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is another variation that has been explored for its potential as a multi-targeted kinase inhibitor. nih.gov Derivatives of this scaffold have shown inhibitory activity against several kinases involved in cancer, including PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov

The design of these multi-targeted agents often involves a knowledge-based approach, where scaffolds from different active molecules are combined. nih.gov Computational methods, such as molecular docking, play a crucial role in predicting the binding interactions of these novel compounds with their respective targets. nih.govresearchgate.net

Table 1: Examples of Multi-Targeted Agents Based on Aminopyrimidine and Related Scaffolds

| Compound/Scaffold | Targets | Therapeutic Area |

| Imatinib (2-phenyl amino pyrimidine derivative) | Tyrosine Kinases | Cancer (GIST, CML) nih.gov |

| Quinolinone-carboxamide derivatives | Lipoxygenase (LOX), Antioxidant pathways | Inflammation, Cancer mdpi.com |

| Pyrido[2,3-d]pyrimidine derivatives | PDGFRβ, EGFR, CDK4/cyclin D1 | Cancer nih.gov |

| 4-piperazinyl-2-aminopyrimidines | JAK2, FLT3 | Acute Myeloid Leukemia nih.gov |

| 5-arylethylidene-aminopyrimidine-2,4-diones | BRD4, PLK1 | Cancer mdpi.comnih.gov |

Strategies for Overcoming Resistance Mechanisms in Therapeutic Applications

Drug resistance is a significant hurdle in the clinical use of many therapeutic agents, including those based on the aminopyrimidine scaffold. nih.govnih.gov Researchers are employing various strategies to overcome these resistance mechanisms.

One key strategy is the development of dual inhibitors that can target both the primary enzyme and the mutations that confer resistance. For example, in the context of acute myeloid leukemia (AML), dual inhibitors of JAK2 and FLT3 have been designed to synergistically control the disease and overcome secondary drug resistance associated with FLT3 inhibition. nih.gov Similarly, in non-small cell lung cancer (NSCLC), the EGFRC797S mutation limits the efficacy of EGFR tyrosine kinase inhibitors (TKIs). nih.gov To address this, 2-aminopyrimidine (B69317) derivatives have been designed and synthesized as fourth-generation EGFR-TKIs to effectively inhibit this resistant mutant. nih.gov

Another approach involves the development of inhibitors that can overcome resistance acquired through various mutations. For instance, a dual FLT3/CHK1 inhibitor based on the 2-aminopyrimidine scaffold has shown the ability to overcome acquired resistance in cells with FLT3-TKD and FLT3-ITD-TKD mutations. acs.org

The combination of different therapeutic modalities is also being explored. For example, combining kinase inhibitors with epigenetic regulatory molecules has demonstrated greater efficacy in preclinical cancer models compared to single-drug therapy. mdpi.com This approach can help to circumvent resistance by targeting multiple cellular pathways simultaneously. mdpi.com

Molecular docking and other computational techniques are instrumental in designing these next-generation inhibitors. nih.gov By understanding the binding modes of these compounds, researchers can rationally design molecules that form crucial interactions with the target, even in the presence of resistance-conferring mutations. nih.gov

Novel Applications in Agrochemical and Environmental Sciences

The versatile aminopyrimidine scaffold is also finding new applications in the fields of agrochemical and environmental sciences. ijpsjournal.comijpsjournal.com Pyrimidine and its derivatives have been extensively used in pesticides due to their diverse bioactivities and the ease with which they can be modified. researchgate.net

Agrochemical Applications:

Insecticides: Aminopyrimidine derivatives have been developed as potent insecticides. For example, azo-aminopyrimidine derivatives have been identified as lepidoptera-exclusive chitinase (B1577495) inhibitors, showing superior preventive effects against pests like Plutella xylostella and Ostrinia furnacalis compared to existing insecticides. nih.gov These compounds exhibit high safety profiles, aligning with the development of green pesticides. nih.gov Another derivative, flufenerim, has shown activity against various agricultural pests, including aphids and moths, by potentially inhibiting acetylcholine (B1216132) esterase (AChE). researchgate.net

Fungicides and Herbicides: The aminopyrimidine structure is a key component in the development of fungicides and herbicides. researchgate.netgoogle.com Research has shown that pyrimidine compounds exhibit a broad range of biological activities, including bactericidal, acaricidal, and antiviral effects. researchgate.net

Plant Protection: Aminopyrimidine derivatives are useful for protecting a wide range of crops, including cereals, vegetables, and fruit trees, from various diseases and insect pests. google.com

Environmental Sciences:

Pest Control: The development of novel insecticides with distinct mechanisms of action is crucial to address issues of toxicity and resistance in current pest control methods. nih.gov Aminopyrimidine-based compounds offer a promising avenue for creating more effective and environmentally friendly solutions for managing agricultural and environmental pests. nih.gov

Table 2: Applications of Aminopyrimidine Derivatives in Agrochemicals

| Application | Target Organism/Pest | Mechanism of Action (if known) | Reference |

| Insecticide | Plutella xylostella, Ostrinia furnacalis | Chitinase inhibition | nih.gov |

| Insecticide | Aphids, Moths, Whiteflies | Acetylcholine esterase (AChE) inhibition | researchgate.net |

| Fungicide | Various plant pathogens | Not specified | google.com |

| Herbicide | Various weeds | Not specified | researchgate.net |

Advanced Methodologies in Synthesis and Computational Drug Design

The synthesis and design of aminopyrimidine derivatives have been significantly advanced by modern methodologies, leading to more efficient and targeted drug discovery.

Advanced Synthetic Methodologies:

Microwave-Assisted Synthesis: This eco-friendly method has been utilized for the one-pot synthesis of aminopyrimidine scaffolds. nanobioletters.com It allows for rapid and efficient reactions, often with higher yields compared to conventional heating methods. nanobioletters.com

Solvent-Free Synthesis: The synthesis of 2-aminopyrimidine derivatives can be achieved by heating the reactants in a solvent-free condition, which is a greener and more efficient approach. mdpi.commdpi.com

Multi-step Synthesis: Complex aminopyrimidine derivatives are often synthesized through multi-step procedures that allow for the introduction of various functional groups, enabling the fine-tuning of their biological activity. ijpsjournal.com One common method involves the condensation of chalcones with guanidine (B92328). nanobioletters.com Another approach is the Michael addition reaction using a Michael acceptor like ethyl cyanoacetate (B8463686) and a Michael donor such as guanidine nitrate (B79036). sciencepublishinggroup.com

Single-Step Synthesis: In some cases, substituted 2-aminopyrimidines can be synthesized in a single step by treating a β-ketoester or β-aldehydoester with guanidine hydrochloride in a microwave-assisted, solvent-free reaction. rsc.org

Computational Drug Design:

Molecular Docking: This technique is widely used to predict the binding interactions between designed aminopyrimidine derivatives and their target proteins. researchgate.netnih.govbiointerfaceresearch.com It helps in understanding the molecular basis of their activity and in optimizing their structure for improved potency and selectivity. biointerfaceresearch.com

Ligand-Based Design: This approach uses the structural information of known active ligands to design new molecules with similar properties. biointerfaceresearch.com This has been successfully applied to generate aminopyrimidine derivatives based on FDA-approved anticancer drugs. biointerfaceresearch.com

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. biointerfaceresearch.comtandfonline.com This helps in identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. biointerfaceresearch.com

Virtual Screening: Consensus virtual screening approaches are employed to identify potential inhibitors against various targets, such as the proteases of different flaviviruses. acs.org

Translational Research Perspectives for Aminopyrimidine-Based Therapies

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For aminopyrimidine-based therapies, this involves a "bench to bedside and back" approach. columbia.edu

Preclinical studies in animal models are crucial for evaluating the efficacy and safety of new aminopyrimidine derivatives. For instance, in the context of neurological disorders, the drug 4-Aminopyridine (4-AP) has been shown to enhance neural excitability and strengthen motor circuits in rats after injury. columbia.edu Such findings from animal studies provide the rationale for designing human clinical trials. columbia.edu

The development of dual-target inhibitors, such as those targeting JAK2/FLT3 or BRD4/PLK1, represents a significant area of translational research. mdpi.comnih.gov These compounds, designed to overcome drug resistance and improve therapeutic outcomes, are being evaluated in preclinical cancer models with the goal of moving them into clinical trials. nih.govmdpi.com

Furthermore, the repurposing of existing drugs is an important aspect of translational research. 4-AP, which is FDA-approved for treating symptoms of multiple sclerosis, is being investigated as an acute treatment for traumatic brain injury to reduce axon damage. researchgate.netnih.gov

The ultimate goal of translational research in this field is to develop effective and safe aminopyrimidine-based therapies for a range of diseases, from cancer to neurological disorders. nih.govcolumbia.edu This requires a multidisciplinary effort involving chemists, biologists, and clinicians to move promising compounds from the laboratory to patient care.

Q & A

Q. What are the standard synthetic routes for aminopyrimidine derivatives, and how can they be optimized for derivative 10?

Aminopyrimidine derivatives are typically synthesized via condensation reactions between amidines and diketones or via functionalization of preformed pyrimidine scaffolds. For derivative 10, a two-step approach is often employed: (1) introduction of substituents (e.g., alkyl or aryl groups) at the 4-position of the pyrimidine ring using nucleophilic substitution, followed by (2) regioselective amination at the 2-position using ammonia or substituted amines under controlled pH and temperature . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst selection (e.g., Pd for cross-coupling), and reaction time to maximize yield and purity. Characterization via -NMR and LC-MS is critical to confirm structural fidelity .

Q. How can the biological activity of aminopyrimidine derivative 10 be validated in vitro?

Standard validation includes:

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. For example, derivative 10’s inhibition of GSK3β (IC = 6.7 nM) was validated using a ATP-competitive assay .

- Cell viability assays : Use MTT or CellTiter-Glo® to assess cytotoxicity in relevant cell lines.

- Selectivity profiling : Screen against a panel of related enzymes (e.g., CDKs) to confirm target specificity .

Q. What spectroscopic techniques are essential for characterizing aminopyrimidine derivatives?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and ring substitution patterns.

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight and detect impurities.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., NH stretching at ~3400 cm) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound across studies be resolved?

Contradictions often arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cellular models (e.g., overexpression vs. endogenous protein levels). To resolve these:

- Standardize assay protocols : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HEK293 vs. HeLa).

- Validate target engagement : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systemic biases .

Q. What strategies can improve the bioavailability of this compound in vivo?

- Structural modifications : Introduce solubilizing groups (e.g., PEG chains) or reduce logP via fluorination.

- Formulation optimization : Use nanoemulsions or liposomal encapsulation to enhance plasma stability.

- Pharmacokinetic profiling : Conduct ADME studies in rodent models to assess half-life, C, and tissue distribution .

Q. How can computational methods guide the design of aminopyrimidine derivatives with enhanced selectivity?

- Molecular docking : Predict binding modes to target enzymes (e.g., GSK3β) using software like AutoDock Vina.

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to identify key pharmacophores.

- MD simulations : Analyze binding site dynamics to optimize interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography.

- Regioselectivity issues : Optimize protecting group strategies (e.g., Boc for amines) to prevent side reactions.

- Yield optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Q. How can cross-disciplinary approaches (e.g., agrochemical and biomedical research) inform the application of derivative 10?

Derivative 10’s pesticidal activity (e.g., in 4-(3-butynyl)aminopyrimidine derivatives) suggests potential mechanisms applicable to antiparasitic drug development. For example:

- Target homology : Compare pest vs. human enzyme structures (e.g., acetylcholinesterase) to identify selective inhibitors.

- Resistance studies : Investigate mutation hotspots in pest targets to design derivatives with lower resistance risk .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data for aminopyrimidine derivatives?

Q. How should researchers address reproducibility issues in aminopyrimidine derivative studies?

- Detailed protocols : Report reaction conditions (e.g., solvent purity, catalyst lot numbers) and biological assay parameters (e.g., passage number of cell lines).

- Open data sharing : Deposit raw datasets in repositories like Zenodo or Figshare.

- Collaborative validation : Replicate key findings in independent labs using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products